KCN1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KCN1 involves multiple steps, starting with the preparation of the chromenylmethyl intermediate. This intermediate is then reacted with phenylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification methods to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
KCN1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
KCN1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sulfonamide chemistry and reaction mechanisms.
Medicine: Demonstrated significant anticancer activity in preclinical studies, particularly against pancreatic and glioma cancers
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.
Mechanism of Action
KCN1 exerts its effects primarily through the inhibition of hypoxia-inducible factor-1 (HIF-1) signaling. It disrupts the interaction between HIF-1α and its cofactors p300/CBP, leading to a decrease in the transcriptional activity of HIF-1 target genes. This results in the inhibition of tumor growth and angiogenesis . Additionally, this compound induces cell cycle arrest and apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Sulfonamide Derivatives: Other sulfonamide compounds with anticancer properties, such as sulfanilamide and sulfadiazine.
HIF-1 Inhibitors: Compounds like PX-478 and YC-1 that also target the HIF-1 pathway.
Uniqueness of KCN1
This compound is unique due to its dual mechanism of action, targeting both HIF-1 signaling and inducing cell cycle arrest.
Properties
CAS No. |
927823-01-6 |
---|---|
Molecular Formula |
C26H27NO5S |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[(2,2-dimethylchromen-6-yl)methyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C26H27NO5S/c1-26(2)15-14-20-16-19(10-12-23(20)32-26)18-27(21-8-6-5-7-9-21)33(28,29)22-11-13-24(30-3)25(17-22)31-4/h5-17H,18H2,1-4H3 |
InChI Key |
IPZJNJPAVPZHJM-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,4-dimethoxy-N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-N-phenylbenzenesulfonamide KCN1 compound |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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